molecular formula C16H12O4 B1348606 3-Hydroxy-3'-methoxyflavone CAS No. 76666-32-5

3-Hydroxy-3'-methoxyflavone

Cat. No.: B1348606
CAS No.: 76666-32-5
M. Wt: 268.26 g/mol
InChI Key: GYLGASXCHFNKHD-UHFFFAOYSA-N
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Description

3’-Methoxyflavonol is a flavonoid compound characterized by its polyphenolic structure. It is known for its biological activity, particularly as a selective agonist of the neuromedin U 2 receptor (NMU2R) . This compound is part of the larger family of flavonols, which are widely distributed in plants and have been studied for their potential health benefits.

Biochemical Analysis

Biochemical Properties

3-Hydroxy-3’-methoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in glycosylation processes, such as those found in fungal cultures of the genus Isaria . These interactions often result in the formation of glycosides, which can alter the biological activity of the compound. Additionally, 3-Hydroxy-3’-methoxyflavone can interact with metal ions and proteins rich in alpha-helix structures, influencing its biochemical properties .

Cellular Effects

3-Hydroxy-3’-methoxyflavone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Hydroxy-3’-methoxyflavone can modulate intracellular pathways, leading to changes in cell proliferation and apoptosis . Additionally, it has been used as a scaffold for fluorescent imaging in cells, highlighting its potential in cellular diagnostics .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-3’-methoxyflavone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with proteins involved in excited-state intramolecular proton transfer (ESIPT), which can influence its fluorescence properties . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-3’-methoxyflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3’-methoxyflavone can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cells need to be further investigated.

Dosage Effects in Animal Models

The effects of 3-Hydroxy-3’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, studies have shown that high doses of flavonoids, including 3-Hydroxy-3’-methoxyflavone, can lead to adverse effects on cell viability and function .

Metabolic Pathways

3-Hydroxy-3’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo glycosylation, resulting in the formation of glycosides . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Hydroxy-3’-methoxyflavone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects .

Subcellular Localization

3-Hydroxy-3’-methoxyflavone exhibits specific subcellular localization patterns that can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that similar compounds can localize within the endoplasmic reticulum and other subcellular structures, influencing their biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyflavonol typically involves the use of 2’-hydroxychalcones as starting materials. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods: Industrial production of 3’-Methoxyflavonol may involve large-scale extraction from natural sources or chemical synthesis. The extraction process often utilizes techniques such as maceration, percolation, and soxhlet extraction to isolate the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxyflavonol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Methanol or other alcohols under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols.

Scientific Research Applications

3’-Methoxyflavonol has a wide range of scientific research applications:

Comparison with Similar Compounds

    Quercetin: Another flavonol with multiple hydroxyl groups.

    Kaempferol: Similar structure but lacks the methoxy group at the 3’ position.

    Myricetin: Contains additional hydroxyl groups compared to 3’-Methoxyflavonol.

Uniqueness: 3’-Methoxyflavonol is unique due to its selective agonist activity at NMU2R, which is not commonly observed in other flavonols. This specificity makes it a valuable compound for targeted biological studies and potential therapeutic applications .

Properties

IUPAC Name

3-hydroxy-2-(3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLGASXCHFNKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350267
Record name 3-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76666-32-5
Record name 3-HYDROXY-3'-METHOXYFLAVONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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